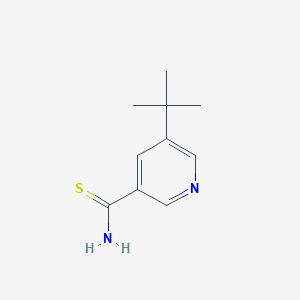
3,3-Bis(fluoromethyl)cyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(fluoromethyl)cyclobutan-1-amine is a chemical compound with the molecular formula C₆H₁₁F₂N and a molecular weight of 135.16 g/mol . It is characterized by the presence of two fluoromethyl groups attached to a cyclobutane ring, with an amine group at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(fluoromethyl)cyclobutan-1-amine typically involves the cycloaddition of fluoromethyl-substituted alkenes. One common method is the [2+2] cycloaddition reaction, where a fluoromethyl-substituted alkene reacts with an amine under specific conditions to form the cyclobutane ring . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to achieve the required purity for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(fluoromethyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.
Substitution: The fluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
3,3-Bis(fluoromethyl)cyclobutan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,3-Bis(fluoromethyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The fluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall activity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Bis(fluoromethyl)cyclobutan-1-one: Similar structure but with a ketone group instead of an amine.
Cyclobutane derivatives: Various cyclobutane-containing compounds with different substituents and functional groups.
Uniqueness
3,3-Bis(fluoromethyl)cyclobutan-1-amine is unique due to the presence of two fluoromethyl groups, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C6H11F2N |
|---|---|
Molekulargewicht |
135.15 g/mol |
IUPAC-Name |
3,3-bis(fluoromethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C6H11F2N/c7-3-6(4-8)1-5(9)2-6/h5H,1-4,9H2 |
InChI-Schlüssel |
RPLXIJDPVFRZRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(CF)CF)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


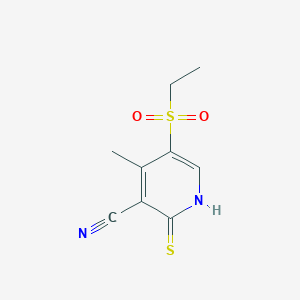

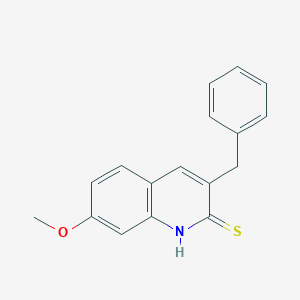
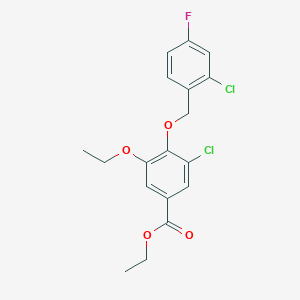
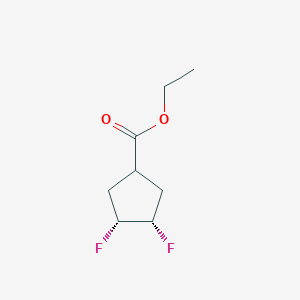
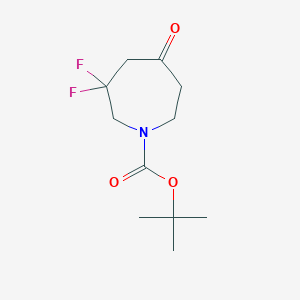
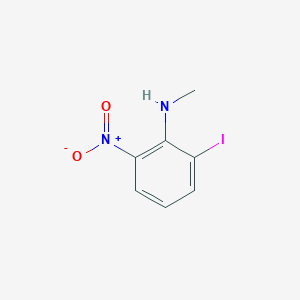
![1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B13004926.png)
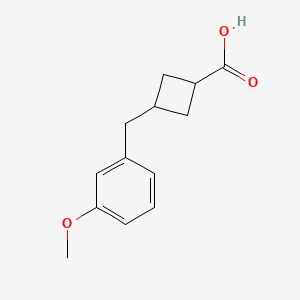
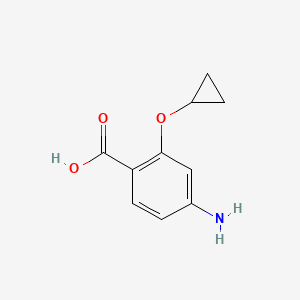
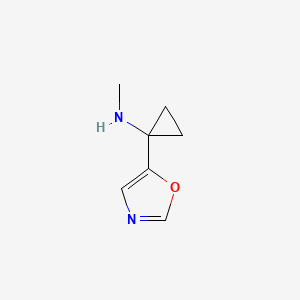

![3-Bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13004960.png)
